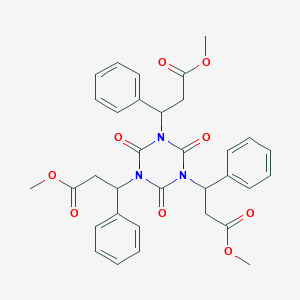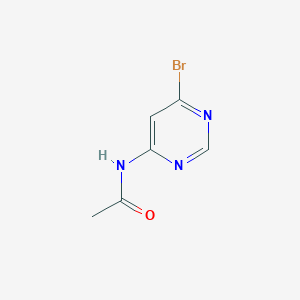
UV-Absorbenttriazine-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UV-Absorbenttriazine-5: is a chemical compound known for its ability to absorb ultraviolet rays. It is commonly used in various applications to protect materials from the harmful effects of ultraviolet radiation. The compound is a derivative of 1,3,5-triazine and is specifically designed to absorb ultraviolet rays in the UV-B and UV-A wavelength ranges, making it an effective ultraviolet absorber .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of UV-Absorbenttriazine-5 typically involves the reaction of chlorocyanuric acid with ketones. The process includes several steps such as chlorination, dechlorination, and recrystallization. The reaction conditions often require controlled temperatures and the use of organic solvents like ethanol, chloroform, and benzene .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization and other separation techniques .
Chemical Reactions Analysis
Types of Reactions: UV-Absorbenttriazine-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: Substitution reactions are more prevalent, where different functional groups can replace the existing groups on the triazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various reagents such as halogens, alkyl groups, and other functional groups can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution can result in a wide range of substituted triazine compounds .
Scientific Research Applications
Chemistry: UV-Absorbenttriazine-5 is widely used in the field of chemistry for its ultraviolet absorption properties. It is used in the formulation of sunscreens, coatings, and plastics to protect against ultraviolet radiation .
Biology: In biological research, the compound is used to study the effects of ultraviolet radiation on biological systems. It is also used in the development of protective coatings for biological samples .
Medicine: In medicine, this compound is used in the formulation of sunscreens and other dermatological products to protect the skin from ultraviolet radiation .
Industry: The compound is used in various industrial applications, including the production of ultraviolet-resistant plastics, coatings, and paints. It is also used in the development of protective films for electronic devices .
Mechanism of Action
The mechanism of action of UV-Absorbenttriazine-5 involves the absorption of ultraviolet radiation and the subsequent dissipation of the absorbed energy as heat. The compound contains specific functional groups that allow it to absorb ultraviolet rays in the UV-B and UV-A wavelength ranges. The absorbed energy is then dissipated through non-radiative processes, preventing the ultraviolet radiation from causing damage to the material .
Comparison with Similar Compounds
- 2,4,6-Tris(2’-hydroxy-4’-n-butoxyphenyl)-1,3,5-triazine
- 2,4,6-Tris(2’-hydroxy-4’-n-butoxyphenyl)-1,3,5-triazine
- 3,3’,3’‘-triphenyl-3,3’,3’'-[1,3,5]triazinane-1,3,5-triyl-tris-propionic acid trimethyl ester
Uniqueness: UV-Absorbenttriazine-5 is unique due to its high efficiency in absorbing ultraviolet rays and its exceptional photostability. The compound’s ability to undergo excited-state proton transfer (ESIPT) contributes to its photostability, making it an effective ultraviolet absorber compared to other similar compounds .
Properties
Molecular Formula |
C33H33N3O9 |
|---|---|
Molecular Weight |
615.6 g/mol |
IUPAC Name |
methyl 3-[3,5-bis(3-methoxy-3-oxo-1-phenylpropyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]-3-phenylpropanoate |
InChI |
InChI=1S/C33H33N3O9/c1-43-28(37)19-25(22-13-7-4-8-14-22)34-31(40)35(26(20-29(38)44-2)23-15-9-5-10-16-23)33(42)36(32(34)41)27(21-30(39)45-3)24-17-11-6-12-18-24/h4-18,25-27H,19-21H2,1-3H3 |
InChI Key |
YRDFDZWXSXKOLH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1)N2C(=O)N(C(=O)N(C2=O)C(CC(=O)OC)C3=CC=CC=C3)C(CC(=O)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![12-Methoxy-5,7,9,20-tetraoxahexacyclo[11.7.0.02,10.03,8.04,6.014,18]icosa-1,10,12,14(18)-tetraene-17,19-dione](/img/structure/B12093564.png)



![Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)-](/img/structure/B12093580.png)


![4,6-Dichloro-2-(chloromethyl)benzo[d]thiazole](/img/structure/B12093592.png)



